Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride
Overview
Description
Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride is an organic compound structurally related to methamphetamine. It consists of a thiophene group with an alkyl amine substituent at the 3-position.
Mechanism of Action
Target of Action
Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride, also known as Methiopropamine (MPA), primarily targets the norepinephrine and dopamine transporters . It functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine .
Mode of Action
MPA inhibits the reuptake of norepinephrine and dopamine by binding to the transporters, thereby increasing the concentration of these neurotransmitters in the synaptic cleft . This leads to prolonged neurotransmitter action and enhanced stimulation of the post-synaptic neurons .
Biochemical Pathways
The primary biochemical pathway affected by MPA is the norepinephrine and dopamine neurotransmission . By inhibiting the reuptake of these neurotransmitters, MPA enhances their signaling and leads to increased neuronal activity .
Pharmacokinetics
MPA’s metabolism is somewhat similar to methamphetamine . Hydroxylation, demethylation, and deamination are common metabolic pathways . The end product is likely to be a substituted thiophene-2-carboxylic acid, which is then excreted in urine . MPA and its active metabolite, thiopropamine, are also excreted renally, unchanged .
Result of Action
The increased concentration of norepinephrine and dopamine in the synaptic cleft leads to enhanced stimulation of post-synaptic neurons . This can result in various physiological effects, including increased alertness and energy, enhanced focus and motivation, and elevated mood .
Action Environment
The action, efficacy, and stability of MPA can be influenced by various environmental factors. For instance, the presence of other substances, such as medications or recreational drugs, can affect MPA’s pharmacokinetics and pharmacodynamics. Additionally, individual factors such as genetics, age, health status, and liver function can also impact the drug’s effects .
Biochemical Analysis
Biochemical Properties
Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride functions as a norepinephrine-dopamine reuptake inhibitor . It is approximately 1.85 times more selective for norepinephrine than dopamine . It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor . It displays negligible activity as a serotonin reuptake inhibitor .
Cellular Effects
It is known to have the potential for significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its function as a norepinephrine-dopamine reuptake inhibitor . This means it binds to the reuptake transporters for these neurotransmitters, preventing them from removing norepinephrine and dopamine from the synaptic cleft .
Metabolic Pathways
This compound is metabolized into active thiopropamine, 4-hydroxymethiopropamine and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride involves a multi-step process:
Formation of (thiophen-3-yl)magnesium bromide: This is achieved by reacting thiophene with magnesium bromide.
Reaction with propylene oxide: The (thiophen-3-yl)magnesium bromide is then reacted with propylene oxide to yield 1-(thiophen-3-yl)-2-hydroxypropane.
Conversion to 1-(thiophen-3-yl)-2-bromopropane: The hydroxypropane derivative is treated with phosphorus tribromide.
Final reaction with methylamine: The bromopropane is then reacted with methylamine to produce Methyl[1-(thiophen-3-yl)propan-2-yl]amine.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of thiophene S-oxides.
Reduction: Reduction reactions can occur at the amine group, converting it to a primary amine.
Substitution: The compound can participate in substitution reactions, especially at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Thiophene S-oxides.
Reduction: Primary amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various thiophene derivatives.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic uses, although its structural similarity to methamphetamine raises concerns about its safety.
Industry: It may have applications in the development of new materials and chemical processes.
Comparison with Similar Compounds
Methamphetamine: Structurally similar but more potent as a stimulant.
Thiopropamine: Another thiophene derivative with stimulant effects, but less potent than methamphetamine.
Methiopropamine: Similar structure and pharmacological profile, but with different potency and side effect profile.
Properties
IUPAC Name |
N-methyl-1-thiophen-3-ylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS.ClH/c1-7(9-2)5-8-3-4-10-6-8;/h3-4,6-7,9H,5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLMVRYJRLEFIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857361-90-1 | |
Record name | methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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